Cas no 7048-42-2 (2-(2-methoxy-5-methylphenyl)acetonitrile)

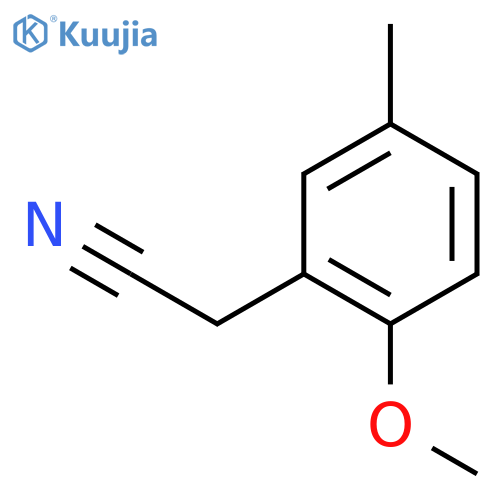

7048-42-2 structure

商品名:2-(2-methoxy-5-methylphenyl)acetonitrile

2-(2-methoxy-5-methylphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- (2-methoxy-5-methylphenyl)acetonitrile

- (2-methoxy-5-methylphenyl)-acetonitrile

- 2-(2-methoxy-5-methylphenyl)acetonitrile

- CS-0233784

- 7048-42-2

- SCHEMBL5479089

- DTXSID00407116

- EN300-13607

- AKOS009013071

- Z94597857

-

- インチ: InChI=1S/C10H11NO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5H2,1-2H3CopyCopied

- InChIKey: PNSVXFHBPNXSFB-UHFFFAOYSA-N

- ほほえんだ: Cc1ccc(c(c1)CC#N)OCCopyCopied

計算された属性

- せいみつぶんしりょう: 161.08413

- どういたいしつりょう: 161.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: 16-18 °C

- ふってん: 272.2±25.0 °C at 760 mmHg

- PSA: 33.02

2-(2-methoxy-5-methylphenyl)acetonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

2-(2-methoxy-5-methylphenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-13607-0.05g |

2-(2-methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 95% | 0.05g |

$64.0 | 2023-02-09 | |

| Enamine | EN300-13607-0.1g |

2-(2-methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 95% | 0.1g |

$83.0 | 2023-02-09 | |

| Enamine | EN300-13607-250mg |

2-(2-methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 95.0% | 250mg |

$116.0 | 2023-09-30 | |

| A2B Chem LLC | AC90290-2.5g |

2-(2-Methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 95% | 2.5g |

$682.00 | 2024-04-19 | |

| A2B Chem LLC | AC90290-10g |

2-(2-Methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 95% | 10g |

$1452.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304454-500mg |

2-(2-Methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 97% | 500mg |

¥4708.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304454-2.5g |

2-(2-Methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 97% | 2.5g |

¥15472.00 | 2024-05-02 | |

| Enamine | EN300-13607-5000mg |

2-(2-methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 95.0% | 5000mg |

$908.0 | 2023-09-30 | |

| 1PlusChem | 1P0068LU-1g |

(2-METHOXY-5-METHYLPHENYL)ACETONITRILE |

7048-42-2 | 95% | 1g |

$384.00 | 2025-02-21 | |

| A2B Chem LLC | AC90290-1g |

2-(2-Methoxy-5-methylphenyl)acetonitrile |

7048-42-2 | 95% | 1g |

$366.00 | 2024-04-19 |

2-(2-methoxy-5-methylphenyl)acetonitrile 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

7048-42-2 (2-(2-methoxy-5-methylphenyl)acetonitrile) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 61389-26-2(Lignoceric Acid-d4)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬